molecular formula C16H13NO B12643635 2-(4-Methoxyphenyl)-3-phenylacrylonitrile CAS No. 5840-59-5

2-(4-Methoxyphenyl)-3-phenylacrylonitrile

Cat. No.: B12643635
CAS No.: 5840-59-5
M. Wt: 235.28 g/mol
InChI Key: ZXIOBZCSWVNQCE-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-3-phenylacrylonitrile is an organic compound that belongs to the class of acrylonitriles It is characterized by the presence of a methoxyphenyl group and a phenyl group attached to an acrylonitrile moiety

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)-3-phenylacrylonitrile can be achieved through several routes. One common method involves the Knoevenagel condensation reaction between 4-methoxybenzaldehyde and phenylacetonitrile in the presence of a base such as piperidine or pyridine. The reaction is typically carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-3-phenylacrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or methoxyphenyl rings, allowing for further functionalization. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.

    Addition: The acrylonitrile moiety can undergo Michael addition reactions with nucleophiles like amines or thiols, leading to the formation of various derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-3-phenylacrylonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory, anticancer, or antimicrobial properties is ongoing.

    Industry: It is utilized in the production of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-phenylacrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and phenyl groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar compounds to 2-(4-Methoxyphenyl)-3-phenylacrylonitrile include:

    2-(4-Methoxyphenyl)acetonitrile: Lacks the phenyl group, making it less complex and potentially less versatile in reactions.

    3-Phenylacrylonitrile: Lacks the methoxyphenyl group, which may reduce its reactivity in certain substitution reactions.

    4-Methoxyphenylacetonitrile: Similar structure but with different reactivity due to the absence of the acrylonitrile moiety.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

5840-59-5

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

(Z)-2-(4-methoxyphenyl)-3-phenylprop-2-enenitrile

InChI

InChI=1S/C16H13NO/c1-18-16-9-7-14(8-10-16)15(12-17)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+

InChI Key

ZXIOBZCSWVNQCE-RVDMUPIBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C#N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.